



Application Notes and Protocols: Statistical Analysis of a Hypothetical PDEB1-IN-1 Study

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|----------------------|------------|-----------|
| Compound Name: | PDEB1-IN-1 | |
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Disclaimer: A specific study titled "**PDEB1-IN-1**" could not be located in the public domain. The following document is a detailed, hypothetical framework for a study on a Phosphodiesterase 1 (PDE1) inhibitor, based on the likely user intent. The experimental protocols, data, and statistical methods are representative examples derived from publicly available clinical trial information and research on PDE1 inhibitors.

Introduction

Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDE1 has been proposed as a therapeutic strategy for various conditions, including cognitive dysfunction, by modulating downstream signaling pathways.[1] This document outlines the statistical analysis methods, experimental protocols, and data presentation for a hypothetical clinical study of a PDE1 inhibitor, herein referred to as "PDEB1-IN-1".

Experimental Protocols Study Design

This hypothetical study is a Phase 1A/1B, open-label, dose-escalation and expansion study to investigate the safety, pharmacokinetics, and preliminary antitumor activities of **PDEB1-IN-1** in subjects with advanced tumors.



- Phase 1A (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 1B dose (RP1BD) of PDEB1-IN-1. Patients will be enrolled in cohorts of 3-6, with dose escalation based on the incidence of dose-limiting toxicities (DLTs).
- Phase 1B (Expansion): To further evaluate the safety, tolerability, and preliminary efficacy of PDEB1-IN-1 at the RP1BD in specific tumor types.[2] Approximately 10 to 20 patients per dose schedule will be enrolled to evaluate the safety, PK and preliminary efficacy.[2]

Patient Population

Eligible patients will be adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed standard therapy. Key inclusion criteria include an ECOG performance status of 0-1 and adequate organ function.

Study Endpoints

Primary Endpoints:

- Incidence of Dose-Limiting Toxicities (DLTs) during the first cycle of treatment (Phase 1A).
- Safety and tolerability of PDEB1-IN-1, assessed by the incidence and severity of adverse events (AEs), graded according to NCI CTCAE v5.0.

Secondary Endpoints:

- Pharmacokinetic (PK) parameters of **PDEB1-IN-1**, including Cmax, Tmax, AUC, and half-life.
- Objective Response Rate (ORR) based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2]
- Duration of Response (DOR).
- Progression-Free Survival (PFS).

Exploratory Endpoints:

 Changes in biomarkers related to the PDE1 signaling pathway in tumor tissue and peripheral blood.



Data Collection

Data will be collected at baseline and at specified time points throughout the study. This includes demographic data, medical history, physical examinations, vital signs, electrocardiograms (ECGs), laboratory safety tests, AE monitoring, tumor assessments, and blood samples for PK and biomarker analysis.

Statistical Analysis Methods

The statistical analysis will be performed in accordance with the principles of Good Clinical Practice and the International Conference on Harmonisation (ICH) E9 guideline.[3]

Analysis Populations

- Safety Analysis Set (SAF): All enrolled patients who received at least one dose of the study drug.[3]
- Efficacy Evaluable Set (EES): All patients in the SAF who have a baseline tumor assessment and at least one post-baseline tumor assessment.
- Pharmacokinetic (PK) Population: All patients in the SAF for whom sufficient plasma concentration data are available to derive PK parameters.

Analysis of Primary Endpoints

The incidence of DLTs will be summarized descriptively for each dose cohort in Phase 1A. Safety data will be summarized for the SAF by treatment arm. The number and percentage of patients experiencing any treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and AEs leading to dose modification or discontinuation will be presented.[3]

Analysis of Secondary Endpoints

Pharmacokinetic parameters will be summarized using descriptive statistics. The ORR will be calculated as the proportion of patients with a complete response (CR) or partial response (PR), with 95% confidence intervals (CIs). DOR and PFS will be estimated using the Kaplan-Meier method.

Subgroup Analyses



Subgroup analyses of efficacy endpoints may be performed based on baseline characteristics such as tumor type, prior therapies, and biomarker status.

Data Presentation

Patient Demographics and Baseline Characteristics

| Characteristic | PDEB1-IN-1 (N=30) |
|--------------------------------|-------------------|
| Age (years) | |
| Mean (SD) | 58.2 (10.5) |
| Median [Range] | 60 [35-75] |
| Gender, n (%) | |
| Male | 18 (60.0) |
| Female | 12 (40.0) |
| ECOG Performance Status, n (%) | |
| 0 | 12 (40.0) |
| 1 | 18 (60.0) |
| Tumor Type, n (%) | |
| Colorectal Cancer | 10 (33.3) |
| Non-Small Cell Lung Cancer | 8 (26.7) |
| Melanoma | 7 (23.3) |
| Other | 5 (16.7) |

Summary of Treatment-Emergent Adverse Events (TEAEs)



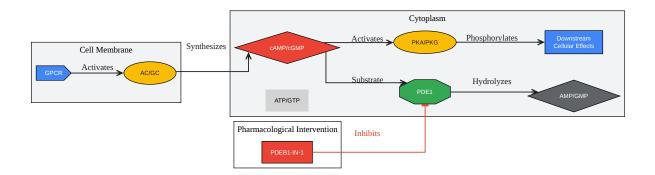
| Preferred Term | Any Grade, n (%) | Grade ≥3, n (%) |
|--------------------|------------------|-----------------|
| Nausea | 15 (50.0) | 2 (6.7) |
| Fatigue | 12 (40.0) | 3 (10.0) |
| Decreased Appetite | 9 (30.0) | 1 (3.3) |
| Diarrhea | 8 (26.7) | 0 (0.0) |
| Headache | 7 (23.3) | 1 (3.3) |

Efficacy Results

| Endpoint | PDEB1-IN-1 (N=25, EES) |
|---|------------------------|
| Objective Response Rate, n (%) | 5 (20.0) |
| Complete Response (CR) | 1 (4.0) |
| Partial Response (PR) | 4 (16.0) |
| Disease Control Rate, n (%) | 15 (60.0) |
| Median Duration of Response (months) | Not Reached |
| Median Progression-Free Survival (months) | 4.5 (95% CI: 2.8-6.2) |

Visualizations PDE1 Signaling Pathway



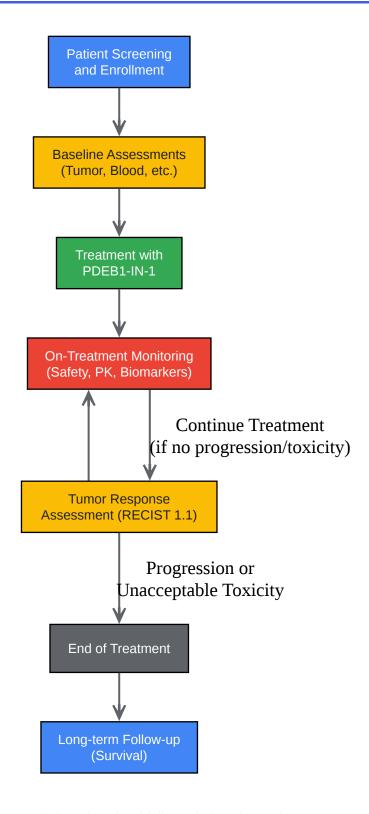


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Caption: PDE1 signaling pathway and the mechanism of action of PDEB1-IN-1.

Experimental Workflow





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Caption: High-level overview of the clinical trial workflow.



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